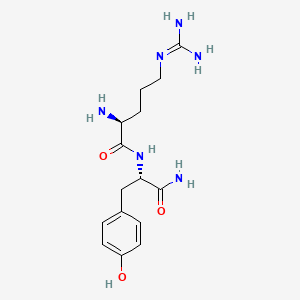

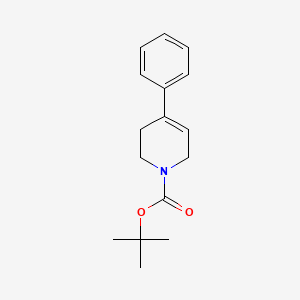

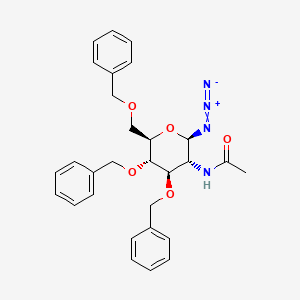

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

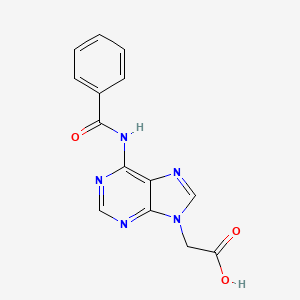

The compound 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine nitrogen. Piperidine derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance their activity and selectivity. For instance, the introduction of a benzyl group and a bulky moiety such as a trityloxy group can significantly affect the compound's biological activity. In the case of compound 21, a potent inhibitor of acetylcholinesterase, the introduction of a benzylsulfonyl group and a benzamide moiety with a bulky substituent led to a substantial increase in activity . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation, resulting in compounds with significant antimicrobial activities .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their biological activity. X-ray crystallography studies have revealed that the piperidine ring often adopts a chair conformation, which is a stable configuration for six-membered rings . The geometry around substituent atoms like sulfur can be distorted from a regular tetrahedron, affecting the overall molecular geometry . The molecular structure, including the conformation of the piperidine ring and the positioning of substituents, plays a vital role in the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and activity. For example, the synthesis of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, an impurity of Donepezil, involves specific condensation reactions . Additionally, the compound (E)-1-benzyl-3-(1-iodoethylidene)piperidine was synthesized through nucleophile-promoted alkyne-iminium ion cyclizations, demonstrating the versatility of piperidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Spectroscopic techniques like FT-IR, FT-Raman, NMR, and X-ray crystallography provide insights into the compound's structure and properties . For instance, the HOMO-LUMO gap obtained from electron excitation analysis can indicate the chemical reactivity and stability of the compound . The molecular electrostatic potential and Fukui function descriptors can identify the most reactive sites for further chemical modifications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

Piperidine derivatives, including compounds structurally related to "1-Benzyl-3-((trityloxy)methyl)piperidin-4-one," have been synthesized and evaluated for their pharmacological activities. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and found to possess potent anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promise as potential antidementia agents due to their ability to increase acetylcholine content in the cerebral cortex and hippocampus of rats, which could be beneficial in treating diseases like Alzheimer's (Sugimoto et al., 1990).

Another study extended the structure-activity relationships of these piperidine derivatives, leading to the discovery of compounds with enhanced anti-AChE activity. These findings contribute to the development of more effective treatments for neurodegenerative diseases (Sugimoto et al., 1992).

Chemical Synthesis and Reactivity

- The reactivity and synthetic applications of piperidine derivatives have been explored, with studies reporting on the preparation of various compounds for medicinal chemistry. For example, the synthesis of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives demonstrates the versatility of piperidine frameworks in synthesizing compounds with potential pharmacological interest, including antiepileptic and herbicidal agents (Ibenmoussa et al., 1998).

Structural and Conformational Studies

- The molecular and crystal structures of piperidine derivatives have been determined to understand the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such studies are crucial for designing compounds with desired pharmacological properties (Kuleshova & Khrustalev, 2000).

Eigenschaften

IUPAC Name |

1-benzyl-3-(trityloxymethyl)piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31NO2/c34-31-21-22-33(23-26-13-5-1-6-14-26)24-27(31)25-35-32(28-15-7-2-8-16-28,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20,27H,21-25H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHKBVKPGDXSPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573956 |

Source

|

| Record name | 1-Benzyl-3-[(triphenylmethoxy)methyl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one | |

CAS RN |

234757-27-8 |

Source

|

| Record name | 1-Benzyl-3-[(triphenylmethoxy)methyl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)